1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
Brand Name:
Vulcanchem
CAS No.:
13988-32-4
VCID:
VC20969750
InChI:
InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3
SMILES:
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC
Molecular Formula:
C22H31NO
Molecular Weight:
325.5 g/mol
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
CAS No.: 13988-32-4
Cat. No.: VC20969750
Molecular Formula: C22H31NO
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13988-32-4 |
|---|---|
| Molecular Formula | C22H31NO |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | 1-(4-ethoxyphenyl)-N,N-diethyl-3-phenylbutan-1-amine |
| Standard InChI | InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3 |
| Standard InChI Key | FCLYRXWNSYOOPG-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
| Canonical SMILES | CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator